

3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde chemical properties

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Compound of Interest

Compound Name: 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde

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An In-depth Technical Guide on the Chemical Properties of **3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in medicinal chemistry. It incorporates three key pharmacophores: a pyrazole ring, a thiophene moiety, and a reactive carbaldehyde group. Heterocyclic compounds are foundational in drug discovery, with pyrazole derivatives being present in well-known drugs like the anti-inflammatory agent celecoxib and sildenafil for erectile dysfunction.^[1] Thiophene rings are also versatile, known for conferring antimicrobial, anti-inflammatory, and antitumor properties to molecules.^{[1][2]} The strategic combination of these rings can lead to hybrid molecules with enhanced biological activities and improved pharmacokinetic profiles.^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde**, serving as a resource for its application in research and drug development.

Chemical and Physical Properties

3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a solid compound with a purity of approximately 98%.[3][4] Its core structure consists of a pyrazole ring substituted at the 3-position with a thiophen-2-yl group and at the 4-position with a carbaldehyde group.

Identifiers and Descriptors

Identifier/Descriptor	Value	Reference
IUPAC Name	5-thiophen-2-yl-1H-pyrazole-4-carbaldehyde	[5]
CAS Number	26033-27-2	[3][5]
Molecular Formula	C ₈ H ₆ N ₂ OS	[3][5][6][7]
Molecular Weight	178.21 g/mol	[3][5]
InChI	InChI=1S/C8H6N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H, (H,9,10)	[4][7]
InChIKey	DDQIKYLVQCQKLHT-UHFFFAOYSA-N	[4][7]
SMILES	C1=CSC(=C1)C2=C(C=NN2)C=O	[7]

Physicochemical Data

Property	Value	Notes
Physical Form	Solid	[4]
Purity	~98%	[3][4]
XLogP3	1.1	Computed by XLogP3 3.0[5]
Monoisotopic Mass	178.02008399 Da	Computed by PubChem[5]

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of **3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde**. While specific spectra for the parent compound are not widely

published, data from closely related derivatives, such as **1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde**, provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole proton, the aldehyde proton, and the three protons of the thiophene ring. For a related compound, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine, the pyrazolyl-H appears as a singlet at δ 8.92 ppm.[1]
- ^{13}C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the aldehyde, as well as the carbons of the pyrazole and thiophene rings.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Predicted collision cross-section (CCS) values for various adducts have been calculated.[7]

Adduct	m/z	Predicted CCS (\AA^2)
$[\text{M}+\text{H}]^+$	179.02736	134.2
$[\text{M}+\text{Na}]^+$	201.00930	146.1
$[\text{M}-\text{H}]^-$	177.01280	138.8

Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction of hydrazones.[8][9][10] The following section details a representative protocol for a closely related derivative, which can be adapted for the target molecule.

Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde[1][2]

This synthesis is a multi-step process, beginning with the formation of a hydrazone intermediate, followed by cyclization and formylation.

Step 1: Hydrazone Formation

- Condense acetyl thiophene (1 equivalent) with phenylhydrazine (1 equivalent) in the presence of a catalytic amount of concentrated H_2SO_4 .
- The reaction yields the corresponding hydrazone intermediate.

Step 2: Vilsmeier-Haack Cyclization and Formylation

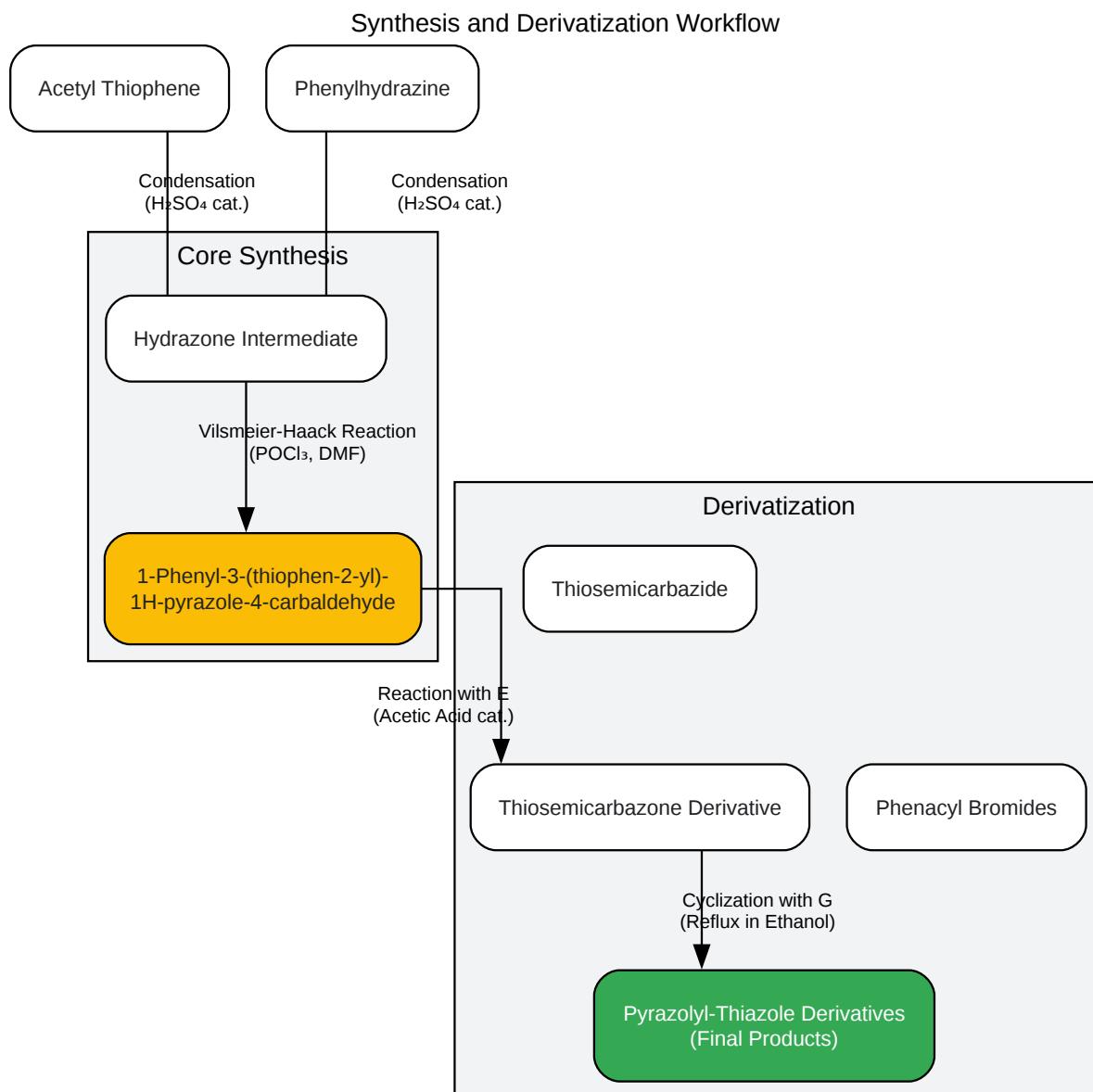
- The hydrazone intermediate is treated with a Vilsmeier-Haack reagent, prepared from phosphoryl chloride ($POCl_3$) and dimethylformamide (DMF).
- Specifically, the hydrazone is dissolved in DMF (10 mL), and $POCl_3$ (0.05 mol) is added.[\[1\]](#)[\[2\]](#)
- The reaction mixture is heated under reflux for 4 hours.[\[1\]](#)[\[2\]](#)
- After cooling to room temperature, the mixture is poured into crushed ice.
- The resulting solid product, **1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde**, is collected by filtration, washed with water, and purified by recrystallization from ethanol.[\[1\]](#)[\[2\]](#)
This step typically yields the product in high purity (82% yield).[\[1\]](#)[\[2\]](#)

Reactivity and Derivatization

The carbaldehyde group at the 4-position of the pyrazole ring is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Workflow for Synthesis and Derivatization

The following diagram illustrates a typical workflow, starting from the synthesis of the pyrazole-4-carbaldehyde core and proceeding to the creation of more complex derivatives, such as pyrazolyl-thiazoles, which have shown significant biological activity.[\[1\]](#)[\[2\]](#)



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Caption: Synthetic pathway for pyrazolyl-thiazole derivatives.

Formation of Thiosemicarbazones

A key reaction involves the condensation of the aldehyde with thiosemicarbazide to form a thiosemicarbazone.

Experimental Protocol:

- React **3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde** (1 equivalent) with thiosemicarbazide (1 equivalent) in ethanol.
- Add a catalytic amount of acetic acid.
- Reflux the mixture for approximately 1 hour.[\[1\]](#)[\[2\]](#)
- Upon cooling, the solid thiosemicarbazone product precipitates and can be collected by filtration.[\[1\]](#)[\[2\]](#)

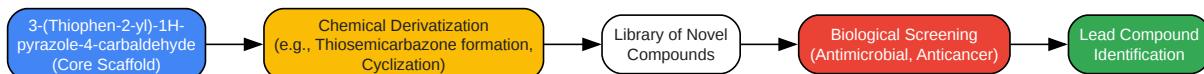
This thiosemicarbazone intermediate is crucial for synthesizing pyrazolyl-thiazole derivatives by reacting it with various substituted phenacyl bromides.[\[1\]](#)[\[2\]](#)

Biological Significance and Applications

The combination of pyrazole, thiophene, and an aldehyde functional group makes **3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde** a valuable building block in drug discovery. Derivatives have shown potent biological activities.

- Antimicrobial Activity: Pyrazolyl-thiazole derivatives synthesized from this core structure have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[\[2\]](#)
- Anticancer Activity: Related 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides have been evaluated for their anticancer properties against human leukemia cell lines.[\[9\]](#)
- Enzyme Inhibition: The pyrazole ring is particularly effective in modulating enzyme activity, providing a structural basis for developing targeted enzyme inhibitors.[\[1\]](#)

The logical progression from the core scaffold to biologically active molecules is a key workflow in medicinal chemistry.



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Caption: Drug discovery workflow starting from the core scaffold.

Safety and Handling

According to hazard classifications, **3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde** is associated with the following warnings:

- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[5]
- H335: May cause respiratory irritation.[5]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a highly valuable heterocyclic building block with significant potential in the fields of medicinal chemistry and materials science. Its synthesis via the Vilsmeier-Haack reaction is well-established, and the reactivity of its carbaldehyde group allows for extensive derivatization. The demonstrated biological activities of its derivatives, including antimicrobial and anticancer effects, underscore its importance as a scaffold for the development of new therapeutic agents. This guide provides foundational data and protocols to support further research and application of this versatile compound.

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